molecular formula C23H28ClN3O4 B11548161 N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide

N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide

Cat. No.: B11548161
M. Wt: 445.9 g/mol
InChI Key: PJCCYQJIYPVJFC-DHRITJCHSA-N
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Description

N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide is a complex organic compound characterized by its unique structure, which includes a chlorinated nitrophenyl group and a phenoxyacetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide typically involves the condensation of 4-chloro-3-nitrobenzaldehyde with 2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-nitrobenzohydrazide
  • (E)-3-chloro-2-(((4-nitrophenyl)imino)methyl)benzohydrazide

Uniqueness

N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide is unique due to its specific structural features, such as the presence of both a chlorinated nitrophenyl group and a phenoxyacetohydrazide moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H28ClN3O4

Molecular Weight

445.9 g/mol

IUPAC Name

N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide

InChI

InChI=1S/C23H28ClN3O4/c1-22(2,3)15-23(4,5)17-7-9-18(10-8-17)31-14-21(28)26-25-13-16-6-11-19(24)20(12-16)27(29)30/h6-13H,14-15H2,1-5H3,(H,26,28)/b25-13+

InChI Key

PJCCYQJIYPVJFC-DHRITJCHSA-N

Isomeric SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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